molecular formula C19H15FN4O2 B7754084 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7754084
M. Wt: 350.3 g/mol
InChI Key: FJNWSYDFJFNVII-UHFFFAOYSA-N
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Description

2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a pyrrol ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a quinazolinone derivative with a fluorophenyl-substituted pyrrol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with enhanced biological activities .

Scientific Research Applications

2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and fluorophenyl-substituted pyrrols. Examples include:

Uniqueness

What sets 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c20-12-7-5-11(6-8-12)9-24-10-15(25)16(17(24)21)18-22-14-4-2-1-3-13(14)19(26)23-18/h1-8H,9-10,21H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNWSYDFJFNVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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